molecular formula C19H24N2O4 B2508674 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide CAS No. 954685-84-8

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide

Cat. No.: B2508674
CAS No.: 954685-84-8
M. Wt: 344.411
InChI Key: RMYCFJKPWRUPHP-UHFFFAOYSA-N
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Description

The compound N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide is a synthetic molecule with unique structural attributes, featuring a pyrrolidinone ring, a benzo-dioxole group, and a cyclopentyl acetamide moiety. It has garnered interest in various scientific fields for its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Begin with a benzo[d][1,3]dioxole derivative, undergoes formylation to introduce the formyl group.

  • Step 2: : The formylated intermediate undergoes a condensation reaction with a pyrrolidin-5-one derivative to form the key pyrrolidinone ring structure.

  • Step 3: : The resulting compound is then reacted with a suitable alkyl halide, such as bromomethyl-cyclopentyl-acetamide, under basic conditions to form N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide.

Industrial Production Methods

The large-scale synthesis of this compound requires optimized reaction conditions to ensure high yield and purity. Methods typically involve:

  • Catalysis: : Using catalysts to accelerate reactions.

  • Solvent Selection: : Choosing appropriate solvents to facilitate each step of the synthesis.

  • Purification Techniques: : Utilizing chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, forming quinones.

  • Reduction: : Hydrogenation of the carbonyl groups can be performed, reducing the compound to its respective alcohols.

  • Substitution: : The acetamide nitrogen can undergo alkylation or acylation reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

  • Substitution: : Alkyl halides or acyl chlorides in the presence of base, such as sodium hydride (NaH) or triethylamine (TEA).

Major Products

Depending on the reaction, the products can range from quinones in oxidation reactions to alcohols in reduction reactions, and various N-substituted derivatives in substitution reactions.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : The compound serves as a key intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: : It acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.

Medicine

  • Drug Development: : Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

Industry

  • Material Science: : Utilized in the development of polymers and other advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as:

  • Enzymatic Binding: : Inhibits enzyme activity by binding to active sites.

  • Receptor Modulation: : Acts on cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

  • N-(1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-hexylacetamide: : Similar structure but with a hexyl group instead of a cyclopentyl group.

  • N-(1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide: : Has a phenyl group in place of the cyclopentyl group.

Uniqueness

  • Structural Distinctiveness: : The cyclopentyl group imparts unique steric and electronic properties.

  • Biological Activity: : Demonstrates unique interactions with biological targets compared to its analogs.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c22-18(7-13-3-1-2-4-13)20-10-14-8-19(23)21(11-14)15-5-6-16-17(9-15)25-12-24-16/h5-6,9,13-14H,1-4,7-8,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYCFJKPWRUPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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